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Chloro(p-tolylsulfonyl)azanide

Cat. No.: B1231719
M. Wt: 204.65 g/mol
InChI Key: VQWVWLDBJISZHX-UHFFFAOYSA-M
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Description

Contextualization within N-Halosulfonamide and Azanide (B107984) Chemistry

Chloro(p-tolylsulfonyl)azanide exists within the broader classes of N-halosulfonamides and azanides. N-halosulfonamides are organic compounds characterized by a halogen atom bonded to the nitrogen of a sulfonamide group. This structure imparts a unique reactivity, with the halogen atom possessing an electrophilic character. atamanchemicals.com

The term "azanide" refers to the anion NH₂⁻, the conjugate base of ammonia. wikipedia.orgnih.gov In the context of this compound, it denotes the anionic form of N-chloro-p-toluenesulfonamide, which is [CH₃C₆H₄SO₂NCl]⁻. ebi.ac.uknih.gov This anion is a key component of the stable, commercially available salt, Chloramine-T (sodium this compound). nih.govwikipedia.org The reactivity of this class of compounds is largely dictated by the N-chloro bond, which can undergo heterolytic or homolytic cleavage to generate highly reactive species.

Significance of the this compound Moiety as a Reactive Intermediate

The this compound moiety, particularly when released from Chloramine-T, serves as a precursor to several highly reactive intermediates that are pivotal in a multitude of organic transformations. wikipedia.org The most notable of these is the corresponding N-acylnitrene, p-tolylsulfonylnitrene (CH₃C₆H₄SO₂N).

These transient nitrene species are electron-deficient and readily undergo a variety of reactions, including:

Aziridination of alkenes: The addition of the nitrene to a carbon-carbon double bond to form three-membered aziridine (B145994) rings.

C-H bond insertion: The insertion of the nitrene into carbon-hydrogen bonds, a powerful tool for C-H functionalization.

Amination reactions: The introduction of a nitrogen-containing group into an organic molecule.

The this compound anion itself can also act as a nucleophile in certain reactions. The dual nature of Chloramine-T, being a source of both electrophilic chlorine and a nucleophilic nitrogen species (after reduction), contributes to its versatility in synthesis. atamanchemicals.com

Historical Development of its Role in Organic Synthesis

The journey of this compound in organic synthesis is intrinsically linked to the history of its parent sodium salt, Chloramine-T. First synthesized by Frederick Daniel Chattaway in 1905, Chloramine-T was initially recognized for its antiseptic properties. atamanchemicals.com

Its application in organic synthesis began to emerge as chemists explored its oxidizing capabilities. It was found to be a mild and effective oxidizing agent for a variety of functional groups. However, its most significant contribution to organic synthesis came with the development of metal-catalyzed reactions that utilize it as a source of nitrogen for amination and aziridination reactions. A prime example is the Sharpless asymmetric aminohydroxylation, which converts alkenes into valuable vicinal aminoalcohols using Chloramine-T as the nitrogen source. wikipedia.org This and other similar transformations have solidified the role of the this compound moiety as an indispensable tool for the construction of complex organic molecules.

Data and Properties

Below are tables detailing the properties of the parent compound, N-chloro-p-toluenesulfonamide, and the related azanide anion.

Table 1: Properties of N-chloro-p-toluenesulfonamide

PropertyValue
IUPAC Name N-chloro-4-methylbenzenesulfonamide
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
CAS Number 144-86-5
Appearance Solid

Data sourced from PubChem. nih.gov

Table 2: Properties of this compound

PropertyValue
IUPAC Name chloro[(4-methylphenyl)sulfonyl]azanide
Molecular Formula C₇H₇ClNO₂S⁻
Charge -1
Conjugate Acid N-chloro-p-toluenesulfonamide

Data sourced from ChEBI. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClNO2S- B1231719 Chloro(p-tolylsulfonyl)azanide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-chloro-4-methylbenzenesulfonimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5H,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWVWLDBJISZHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NCl)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNO2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Generation and Isolation of Chloro P Tolylsulfonyl Azanide Precursors

Synthetic Routes to N-Chloro-p-toluenesulfonamide and its Salts (e.g., Chloramine-T)

The preparation of N-chloro-p-toluenesulfonamide and its widely used sodium salt, Chloramine-T, can be achieved through several synthetic pathways. These methods primarily involve the chlorination of p-toluenesulfonamide (B41071).

Direct Chlorination Methods

The most common and industrially significant method for producing Chloramine-T is the direct chlorination of p-toluenesulfonamide in an alkaline solution. This process involves passing chlorine gas into a solution of p-toluenesulfonamide in sodium hydroxide (B78521). chemicalbook.com The reaction yields Chloramine-T, typically as a white powder, in high yields ranging from 75% to 95%. chemicalbook.com This method is favored for its efficiency and the commercial availability of the starting materials.

Another approach involves the use of sodium hypochlorite (B82951), which can be produced in situ by reacting a sodium hydroxide solution with chlorine. researchgate.net The p-toluenesulfonamide is then oxidized by the in-situ-generated sodium hypochlorite to form Chloramine-T. researchgate.net

A direct interchange of chlorine has also been observed in the interaction between p-toluenesulfonamide and N-chloroacetanilide. rsc.orgrsc.org This reaction results in the formation of p-toluenesulfonchloroamide, demonstrating a direct transfer of the chlorine atom. rsc.org

ReactantsReagentsProductYieldReference
p-ToluenesulfonamideChlorine gas, Sodium hydroxideChloramine-T75-95% chemicalbook.com
p-ToluenesulfonamideSodium hypochlorite (in situ)Chloramine-T75-95% researchgate.net
p-Toluenesulfonamide, N-Chloroacetanilide-p-Toluenesulfonchloroamide- rsc.orgrsc.org

Alternative Synthetic Approaches

Beyond direct chlorination, alternative methods for synthesizing Chloramine-T and related compounds have been explored. One such method starts from aniline, involving a three-step process of sulfonation, amination, and subsequent chlorination. bloomtechz.com Another reported synthesis begins with p-nitrophenol. bloomtechz.com

Chloramine-T can also be prepared as a by-product during the production of saccharin. atamanchemicals.com This process involves the amination of p-toluenesulfonyl chloride with ammonia, followed by salt formation with a liquid alkali and then chlorination. atamanchemicals.com

Furthermore, tetraalkylammonium N-chloro-p-toluenesulfonamides have been prepared from Chloramine-T and tetraalkylammonium chlorides. oup.com These compounds serve as an equivalent to anhydrous Chloramine-T. oup.com

Methodologies for In-Situ Formation of the Chloro(p-tolylsulfonyl)azanide Species

The this compound anion is the conjugate base of N-chloro-p-toluenesulfonamide. atamanchemicals.comnih.gov In aqueous solutions, Chloramine-T (the sodium salt) dissolves and establishes a series of equilibria. researchgate.net When dissolved in water, Chloramine-T can hydrolyze to form hypochlorous acid (HOCl) and p-toluenesulfonamide. patsnap.com This in-situ generation of hypochlorous acid is a key aspect of its reactivity.

The disproportionation of Chloramine-T in the presence of moisture can also lead to the formation of dichlorosulfonamide or hypochlorous acid, both of which are effective chlorinating agents. acs.org This reactivity allows for the in-situ generation of the active chlorinating species directly in the reaction mixture, which can then participate in various chemical transformations. acs.org For instance, the in-situ generated N-chloramines can be immediately reacted further, avoiding the need for isolation and purification of these often unstable intermediates. beilstein-journals.org

The in-situ formation of this compound and its related reactive species is crucial for its application in a variety of organic reactions, including cycloadditions and aziridinations. researchgate.net

Reactivity and Mechanistic Investigations of Chloro P Tolylsulfonyl Azanide in Organic Transformations

Role as an Electrophilic Nitrogen Source

Chloro(p-tolylsulfonyl)azanide contains an active electrophilic chlorine atom, rendering its reactivity comparable to that of sodium hypochlorite (B82951). atamanchemicals.com It serves as a source of both halonium cations and nitrogen anions, enabling a variety of chemical transformations. atamanchemicals.com The dual reactivity allows it to participate in reactions as a base and a nucleophile, interacting with a wide range of functional groups. atamanchemicals.com

Electrophilic Amination Reactions

Electrophilic amination is a powerful method for forming carbon-nitrogen bonds by using an electrophilic nitrogen source. nih.govnumberanalytics.com This approach provides an alternative to traditional methods that rely on nucleophilic nitrogen, such as substitution reactions and reductive amination. nih.gov this compound and related N-chloroamines are effective reagents for such transformations. nih.govorganic-chemistry.org

The α-amination of carbonyl compounds is a crucial transformation for synthesizing α-amino carbonyls, which are important structural motifs in many biologically active molecules. colab.wsnih.gov this compound and its derivatives are utilized in these reactions, often in the presence of a metal catalyst, to introduce an amino group at the α-position of ketones, esters, and aldehydes. colab.wslibretexts.org

One strategy involves the reaction of enolates or silyl (B83357) enol ethers with an electrophilic aminating agent. For instance, copper(I)-catalyzed amination of silyl ketene (B1206846) acetals with N-chloroamines yields α-amino esters. organic-chemistry.org Similarly, direct α-amination of ketones can be achieved using a copper(II) bromide catalyst. colab.wsorganic-chemistry.org The proposed mechanism for the copper-catalyzed reaction involves the in-situ generation of an α-bromo carbonyl species, followed by nucleophilic displacement by the amine. organic-chemistry.org

Carbonyl SubstrateAminating Agent/CatalystProductKey Features
β-dicarbonyl compoundsIodosobenzene/p-toluenesulfonamide (B41071)/Zn(ClO4)2·6H2Oα-N-tosylamido β-dicarbonyl compoundsFast reaction at room temperature. organic-chemistry.org
Ketones, Esters, AldehydesAmine/CuBr2α-amino carbonyl adductsDirect amination via a proposed α-bromo intermediate. colab.wsorganic-chemistry.org
Silyl Ketene AcetalsN-chloroamines/Cu(I) complexα-amino estersEffective for the synthesis of α-amino esters. organic-chemistry.org
Amides and LactamsVinyl Azidesα-amino amides or lactamsProceeds via a (3+2) cycloaddition/rearrangement mechanism without pre-functionalization. researchgate.net

The direct amination of aromatic C-H bonds is a highly desirable transformation for the synthesis of anilines, which are fundamental components in pharmaceuticals and materials science. researchgate.netrsc.orgnih.gov While classical methods often require pre-functionalized arenes, recent advancements have focused on direct C-H amination. researchgate.net

Transition-metal-free electrophilic amination of aryl Grignard reagents with N-chloroamines, facilitated by N,N,N′,N′-tetramethylethylenediamine (TMEDA), provides a route to various arylamines with good to excellent yields and tolerance for functional groups like esters and nitriles. organic-chemistry.org Radical-based approaches have also emerged as a powerful tool for aromatic C-H amination, often utilizing photoredox catalysis to generate reactive nitrogen or arene radical intermediates. researchgate.netrsc.org These methods can achieve high site-selectivity, a significant challenge in aromatic functionalization. researchgate.net

Aromatic SubstrateAminating SystemProductKey Mechanistic Feature
Aryl Grignard ReagentsN-chloroamines/TMEDAArylaminesTransition-metal-free electrophilic amination. organic-chemistry.org
Aryl HalidesSodium Azide (B81097)/Ni-mpg-CNx photocatalystPrimary AnilinesHeterogeneous photocatalysis. researchgate.net
ArenesAlkyl Amines/Photoredox CatalystFunctionalized AnilinesDirect coupling of unfunctionalized amines and aromatics. researchgate.net
Heteroarenes with vinylogous nitromethaneHaloform-type reactionN-functionalized arenesMetal-free aromatic amination. nih.gov

Imidination Reactions

Information specifically on imidination reactions involving this compound was not prominently available in the searched literature. However, the related compound, (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs), which can be considered a nitrene precursor, is known to participate in reactions that form nitrogen-containing heterocycles. For example, it is used in the synthesis of aziridines from alkenes. researchgate.net

Nitrene and Nitrenoid Chemistry Mediated by this compound Precursors

Nitrenes (R-N) are highly reactive intermediates that are the nitrogen analogs of carbenes. researchgate.net They are electrophilic due to their incomplete octet and participate in a variety of synthetic transformations. researchgate.netnih.gov Sulfonyl azides are common precursors for generating sulfonyl nitrenes through thermolysis or photolysis. researchgate.netnih.gov

Generation of Sulfonyl Nitrenes/Metallonitrenoids

Sulfonyl nitrenes can be generated from precursors like p-toluenesulfonyl azide or related compounds under thermal, photochemical, or metal-catalyzed conditions. nih.govnih.govresearchgate.net Photocatalytic activation of sulfonyl azides can lead to the formation of either a sulfonyl nitrene radical anion or a neutral sulfonyl nitrene, depending on the reaction pathway (electron transfer vs. energy transfer). nih.gov These reactive species can then engage in C-H activation and amidation reactions. nih.govnih.gov

Transition metal catalysts, particularly those based on copper, rhodium, and iron, are widely used to generate metallonitrenoids from sulfonyl azide or iodinane precursors. researchgate.netchemistryviews.orguva.nl These metallonitrenes exhibit controlled reactivity and selectivity in reactions such as aziridination of alkenes and C-H amination. researchgate.netrsc.org For example, copper-catalyzed reactions of PhI=NTs with hydrosilanes lead to nitrene insertion into the Si-H bond. chemistryviews.org Similarly, copper catalysis can generate alkyl nitrenes from isoxazolidin-5-ones for intramolecular C-H amination to form cyclic β-amino acids. rsc.org The active species in these transformations is often proposed to be a metal-nitrene or metal-nitrene radical complex. uva.nlrsc.org

PrecursorGeneration MethodReactive IntermediateSubsequent Reaction
Sulfonyl AzidesPhotocatalysis (e.g., with Ru(bipy)3(PF6)2)Sulfonyl nitrene radical anion or sulfonyl nitreneC-H activation, amide formation. nih.govnih.govresearchgate.net
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)Copper catalysisCopper-metallonitrenoidAziridination of alkenes, Si-H amination. researchgate.netchemistryviews.org
IminoiodinanesVisible light photochemistryTriplet nitrene or nitrene radical anionAziridination, C-H amination. nih.gov
Substituted Isoxazolidin-5-onesCopper catalysisDicopper alkyl nitreneIntramolecular aromatic C(sp2)-H amination. rsc.org

Intramolecular Nitrene-Transfer Reactions

Nitrene transfer reactions are a powerful method for introducing nitrogen-containing functional groups into organic molecules. researchgate.netrsc.org In the context of this compound, these reactions often proceed via a metal-nitrenoid intermediate, which can then react within the same molecule. shareok.orgnsf.gov

Intramolecular C-H amination facilitates the direct conversion of C-H bonds into C-N bonds, providing an efficient route to cyclic nitrogen-containing compounds. nih.govrsc.org This transformation is typically catalyzed by transition metals like copper, rhodium, or manganese. shareok.orgrsc.orgrsc.org

The reaction is believed to proceed through the formation of a metal-nitrene (or nitrenoid) complex. shareok.orgacs.org This electrophilic species can then insert into an aliphatic C-H bond within the same molecule. nih.govrsc.org Mechanistic studies, including kinetic isotope effects and reactions with radical-clock substrates, suggest that the C-H insertion can occur through either a concerted or a stepwise pathway involving radical intermediates, depending on the catalyst and substrate. shareok.orgacs.org For instance, copper-catalyzed amination of certain substrates has shown evidence consistent with a stepwise insertion via a carbon radical. acs.org This methodology has been successfully applied to the synthesis of various nitrogen heterocycles, such as oxazolidinones and oxathiazinanes, by forming five- or six-membered rings. shareok.org

Research has demonstrated that copper(I) chloride in acetonitrile (B52724) is an effective catalyst for the amination of C-H bonds activated by adjacent ether oxygen atoms using Chloramine-T. rsc.org This process leads to the formation of stable cyclic hemiaminals from cyclic ethers. rsc.org

Table 1: Examples of Intramolecular C-H Amination

Substrate TypeCatalystProduct TypeReferenceCyclic EthersCopper(I) ChlorideCyclic Hemiaminals rsc.orgBenzylic Hydrocarbons(diimine)Cu ComplexesTosyl-protected Amines shareok.orgacs.orgArylsulfonyl AzidesEngineered MyoglobinBenzosultams nih.gov

Aziridines are valuable three-membered nitrogen-containing heterocycles used as synthetic building blocks. rsc.orgrsc.org this compound serves as a nitrogen source for the aziridination of unsaturated carbon-carbon bonds (alkenes). rsc.orgresearchgate.net This reaction involves the formal addition of a nitrene group across the double bond.

The transformation can be promoted by various catalytic systems. Sharpless first reported that chloramines could efficiently aziridinate alkenes, and subsequent research has explored a range of transition metal catalysts, including those based on copper, iron, and zirconium, to improve yield and stereoselectivity. rsc.orgrsc.org For example, a zirconooxaziridine-promoted method using Chloramine-T has been shown to produce N-tosylaziridines from a variety of substituted alkenes with high yields and stereospecificity. rsc.orgrsc.orgnih.gov The mechanism is proposed to involve a metallooxaziridine as the active catalyst for the N-transfer. rsc.orgrsc.org

Manganese-porphyrin complexes have also been utilized to catalyze the aziridination of olefins with Chloramine-T in aqueous media, achieving good yields. researchgate.net Mechanistic investigations suggest that in many metal-catalyzed systems, the reaction begins with the formation of a metal-nitrene species. acs.org Depending on the metal, the reaction can then proceed through a radical mechanism or a more concerted pathway, which influences the stereochemical outcome of the aziridination. acs.org

Table 2: Catalytic Systems for Aziridination with this compound

Catalyst SystemSubstrateKey FeatureReferenceZirconooxaziridineSubstituted AlkenesHigh yield and stereospecificity rsc.orgrsc.orgnih.govManganese-Porphyrin ComplexOlefins (e.g., Styrene)Reaction proceeds in aqueous media researchgate.netIodineAlkenesTransition-metal-free condition acs.org

Intermolecular Nitrene-Transfer Reactions

In contrast to intramolecular reactions, intermolecular nitrene transfer involves the reaction of the nitrene unit from this compound with a separate substrate molecule. researchgate.netnih.gov These reactions are crucial for creating C-N bonds between two different chemical entities. researchgate.net

Copper-based catalytic systems have proven effective for intermolecular C-H amidation. nih.gov For instance, a copper-homoscorpionate complex catalyzes the transfer of the tosyl-nitrene unit to the C-H bonds of substrates like alkyl aromatics and cyclic ethers. nih.gov This process has been successful using Chloramine-T as the nitrene source, offering an environmentally friendly pathway where sodium chloride is the main byproduct. nih.gov Such reactions have been extended to the amination of benzylic hydrocarbons, yielding tosyl-protected amines in moderate to excellent yields. shareok.org

The development of intermolecular nitrene transfer has also been explored in aqueous environments, challenging the traditional view that such reactions require anhydrous organic solvents. nsf.gov It has been shown that with appropriate nitrene precursors and catalysts, both silver and rhodium can facilitate high yields of intermolecular amination products in water. nsf.gov Gold-catalyzed intermolecular nitrene transfer reactions with alkynes have also emerged as a valuable strategy for synthesizing N-heterocyclic compounds. sioc-journal.cn

Oxidative Reactivity

This compound, often in the form of Chloramine-T, is a potent oxidizing agent. atamanchemicals.comwikipedia.org Its reactivity stems from the electrophilic nature of its chlorine atom, which can be transferred to various substrates, or its ability to generate hypochlorite in aqueous solutions. atamanchemicals.compatsnap.com

One of the prominent oxidative applications of this compound is the oxidation of sulfur compounds. researchgate.net It readily reacts with sulfides to form sulfimides, which are compounds containing a sulfur-nitrogen double bond. acs.org This transformation is a key method for synthesizing these valuable organosulfur compounds.

The mechanism generally involves the nucleophilic attack of the sulfur atom of the sulfide (B99878) onto the electrophilic chlorine atom of Chloramine-T. rsc.org This is followed by the elimination of a chloride ion to generate the S-N bond of the sulfimide. The reaction has been studied with a wide range of sulfides, including aryl methyl sulfides and diaryl sulfides. acs.orgrsc.org Kinetic studies support the formation of a chlorosulfonium ion intermediate in the reaction pathway. rsc.org

This oxidative capability also extends to other sulfur-containing functional groups. For example, Chloramine-T can oxidize hydrogen sulfide to elemental sulfur and is used to deprotect thioacetals by cleaving the carbon-sulfur bonds to regenerate the original carbonyl compound. researchgate.netwikipedia.org

Table 3: Oxidation of Thioanisole Derivatives to Sulfoxides and Sulfones

SubstrateCatalyst/ConditionsConversion/SelectivityReference4-methoxyphenyl methyl sulfideInTMPIP, O₂, Irradiation (48h)Slow reaction, Sulfoxide (B87167):Sulfone ratio 10:1 mdpi.com4-chlorophenyl methyl sulfideInTMPIP, O₂, Irradiation (48h)97% yield of sulfoxide mdpi.comortho-bromophenyl methyl sulfideInTMPIP, O₂, Irradiation (48h)55% conversion, selective to sulfoxide mdpi.com4-nitrophenyl methyl sulfideInTMPIP, O₂, Irradiation (24h)93% conversion, selective to sulfoxide mdpi.com

This compound is a key reagent in halogenation reactions, particularly in iodination. taylorandfrancis.comcapes.gov.br It functions as an oxidizing agent that converts iodide ions (I⁻) into a more electrophilic halogenating species. atamanchemicals.comwikipedia.orgatamanchemicals.com In the presence of an iodide source like sodium iodide (NaI), Chloramine-T generates iodine monochloride (ICl), a potent electrophile. atamanchemicals.comatamanchemicals.comatamanchemicals.com

This in situ-generated ICl readily participates in electrophilic substitution reactions, especially with activated aromatic rings such as the tyrosine residues in peptides and proteins. atamanchemicals.comatamanchemicals.comtaylorandfrancis.com This reactivity is widely exploited for labeling biomolecules with iodine, including radioiodine isotopes for diagnostic and research purposes. atamanchemicals.comtaylorandfrancis.comgropep.com The concentration of Chloramine-T is a critical parameter in these radioiodination reactions as it controls the generation of the reactive iodinating species. taylorandfrancis.com

Beyond aromatic iodination, the system of Chloramine-T and an iodide source can be used for other iodination transformations. For example, it mediates the oxidative halogenation of terminal alkynes to produce 1-iodoalkynes in good yields. mdpi.com The choice of reaction conditions, such as pH, can be crucial for achieving selectivity, especially in complex molecules that may contain other oxidizable groups like thioethers. nih.gov

Acid-Base Properties and Their Influence on Reaction Pathways

The reactivity of this compound, particularly in its commercially available form as the sodium salt Chloramine-T (CAT), is intricately linked to its acid-base properties. The compound exists in equilibrium with its protonated form, N-chloro-p-toluenesulfonamide (TsNHCl), and can also disproportionate to form dichloramine-T (TsNCl₂). The specific oxidizing species present in a reaction mixture is highly dependent on the pH, which in turn dictates the reaction pathway and kinetics.

The influence of pH on the reaction pathways is significant. In acidic solutions, the predominant reactive species are the protonated form (TsNHCl), dichloramine-T (TsNCl₂), and even hypochlorous acid (HOCl) or the protonated hypochlorous acidium ion (H₂OCl⁺), formed through hydrolysis and disproportionation. rsc.orgsurrey.ac.uknih.gov The oxidation potential of the Chloramine-T/p-toluenesulfonamide (PTS) redox couple is pH-dependent, decreasing as the pH increases. nih.gov For instance, the redox potential is approximately 1.14 V at pH 0.65 and drops to 0.5 V at pH 12. nih.gov

Kinetic studies on the oxidation of various substrates by Chloramine-T have demonstrated the critical role of pH in determining the reaction rate and mechanism. In the oxidation of amino acids, the reaction rate is independent of pH in the range of 6.1 to 8.5 but decreases with increasing pH above 8.5. nih.gov This suggests that the un-ionized Chloramine-T is the primary reactant with the un-ionized amino group of the amino acid. nih.gov Conversely, in the oxidation of some secondary alcohols in acidic media, the reaction rate shows a positive dependence on the hydrogen ion concentration, indicating that the protonated form, TsNHCl or H₂OCl⁺, is the active oxidizing species. rsc.org

The pH can also qualitatively change the reaction pathway. In the reaction with cyclohexanone, for example, halogenation is the postulated pathway in acidic conditions, while at a pH of 12.7, the reaction shifts to an oxidation pathway. niscpr.res.in This highlights the ability to control the reaction outcome by manipulating the acid-base equilibrium of the reagent.

The following table summarizes the effect of pH on the active species of Chloramine-T in solution and the resulting influence on reaction pathways.

pH RangePredominant Active SpeciesInfluence on Reaction Pathways
Acidic (pH < 4) TsNHCl, TsNCl₂, HOCl, H₂OCl⁺Favors oxidation of substrates sensitive to strong electrophilic chlorine. Can lead to halogenation as a competing pathway. rsc.orgniscpr.res.in
Near-Neutral (pH 6-8.5) Un-ionized Chloramine-TOptimal for reactions where the neutral form of the reagent is most reactive, such as in the N-chlorination of amino acids. nih.gov
Alkaline (pH > 8.5) Chloramine-T anion, TsNCl⁻Reaction rates often decrease as the less electrophilic anion becomes the dominant species. nih.gov However, in some base-catalyzed reactions, the deprotonation of the substrate can lead to an increased rate. researchgate.net

Influence of Reaction Conditions on Pathway Selectivity (e.g., Solvents, Temperature)

The selectivity of organic transformations involving this compound is not only governed by pH but is also significantly influenced by other reaction parameters such as the solvent system and temperature. These factors can affect reaction rates and, in some cases, alter the course of the reaction, leading to different products.

The choice of solvent can have a profound effect on the kinetics of Chloramine-T oxidations. The dielectric constant of the medium plays a crucial role. In the oxidation of tricyclic antidepressants, an increase in the rate was observed with a decreasing dielectric constant of the medium (by increasing the proportion of an organic solvent in an aqueous mixture). nih.govnih.gov This suggests an interaction between a positive ion and a dipolar molecule in the rate-determining step. Conversely, in the oxidation of some aliphatic aldehydes, an increase in the ethanol (B145695) content of the solvent has a slight retarding effect on the reaction rate. researchgate.net The solvolysis rates of Chloramine-T in alcohol-water mixtures also show a dependence on the solvent composition, with the enthalpy and entropy of activation varying with the mole fraction of water. kau.edu.sa

Temperature is another critical parameter that influences the rate of reactions involving this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, and various studies have determined the activation parameters for the oxidation of different substrates by Chloramine-T. For instance, in the oxidation of crotyl alcohol in acidic medium, the activation energy was determined to be (53.84 ± 0.31) kJ/mol. nih.gov

While temperature primarily affects the reaction rate, it can also influence selectivity, particularly in reactions where multiple products can be formed. In the chlorination of imidazoheterocycles, optimizing the temperature was crucial for achieving high yields of the desired monochlorinated product and avoiding the formation of byproducts. acs.org Specifically, conducting the reaction at 80 °C with 1.5 equivalents of Chloramine-T provided the optimal conditions for the synthesis of chlorobenzo[d]imidazo[2,1-b]thiazoles. acs.org

The following table presents data on the effect of solvent composition and temperature on the rate constants for the oxidation of different substrates by Chloramine-T, illustrating the sensitivity of the reaction to these conditions.

SubstrateSolvent SystemTemperature (°C)Rate Constant (k)
Ketones Aqueous Ethanol-Increase in ethanol content decreases the rate. niscpr.res.in
Aliphatic Aldehydes Ethanol-Water35Increase in ethanol concentration has a slight retarding influence. researchgate.net
Secondary Alcohols Aqueous Acetic Acid (10-20% v/v)-Exhibits second-order dependence on CAT. rsc.org
Secondary Alcohols Aqueous Acetic Acid (90% v/v)-Reaches a limiting order of 1 in alcohol. rsc.org
Tricyclic Antidepressants Perchloric Acid27Rate increases with decreasing dielectric constant. nih.gov
Crotyl Alcohol Acidic Medium35-
Crotyl Alcohol Acidic Medium40-
Crotyl Alcohol Acidic Medium45Activation Energy = 53.84 ± 0.31 kJ/mol nih.gov
Methyl Red Dye Perchloric Acid201.95 x 10⁻⁴ s⁻¹
Methyl Red Dye Perchloric Acid252.80 x 10⁻⁴ s⁻¹
Methyl Red Dye Perchloric Acid304.01 x 10⁻⁴ s⁻¹
Methyl Red Dye Perchloric Acid355.65 x 10⁻⁴ s⁻¹
Methyl Red Dye Perchloric Acid407.90 x 10⁻⁴ s⁻¹ niscpr.res.in

Catalytic Applications of Chloro P Tolylsulfonyl Azanide Precursors in Organic Synthesis

Transition-Metal Catalysis in Azanide-Mediated Reactions

Transition metals have been extensively employed to catalyze reactions involving chloro(p-tolylsulfonyl)azanide precursors. The metal center plays a pivotal role in activating the nitrogen source and facilitating its transfer to organic substrates, enabling a variety of important chemical transformations.

Ruthenium-Catalyzed Transformations

Ruthenium complexes have proven to be particularly effective in mediating asymmetric reactions involving tosyl-protected nitrogen groups. Chiral ligands coordinated to the ruthenium center can induce high levels of stereocontrol, leading to the formation of enantioenriched products.

Ruthenium catalysts are prominent in asymmetric amination and aziridination reactions. A notable catalyst in this domain is (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), often abbreviated as RuCl(p-cymene)[(S,S)-Ts-DPEN]. chemicalbook.comchemicalbook.com This chiral complex is effective for the asymmetric transfer hydrogenation of imines and the intramolecular asymmetric reductive amination of ketones, providing access to chiral amines. chemicalbook.comchemicalbook.com The strategy often involves the direct reductive amination of ketones using an amine source and H₂ as a reductant, offering a straightforward route to industrially relevant primary amines with excellent enantiocontrol. nih.gov

In the realm of C-H amination, chiral ruthenium bis(oxazoline) (pybox) complexes have been developed for the enantioselective intramolecular amination of sulfamoyl azides. organic-chemistry.org This reaction proceeds via a proposed ruthenium nitrenoid intermediate, leading to chiral 1,2,5-thiadiazolidine-1,1-dioxides, which are valuable precursors to chiral vicinal diamines, with yields and enantiomeric excesses (ee) up to 98%. organic-chemistry.org

For aziridination, ruthenium/PNNP complexes have demonstrated high enantioselectivity in reactions with imines, suggesting a mechanism involving carbene transfer from a diazoester complex. chemrxiv.org These transformations highlight the capability of ruthenium catalysts to facilitate the stereocontrolled formation of both acyclic and cyclic C-N bonds.

Table 1: Ruthenium-Catalyzed Asymmetric C-H Amination of Sulfamoyl Azides This table summarizes the performance of a chiral ruthenium pybox complex in the ring-closing C-H amination reaction.

Substrate Catalyst Loading (mol%) Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) Citation
Benzylic C-H Substrate 1 55 99 96 organic-chemistry.org
Varied Benzylic Substrates Not specified Not specified up to 98 up to 98 organic-chemistry.org

Copper-Catalyzed Transformations

Copper, being an earth-abundant and cost-effective metal, is a highly attractive catalyst for organic synthesis. beilstein-journals.org Copper-catalyzed reactions of azanide (B107984) precursors are diverse, encompassing amidation, sulfonamidation, and aziridination. beilstein-journals.org For instance, copper catalysts can effectively mediate the C-H chlorination of indoles using p-toluenesulfonyl chloride (TsCl) as the chlorine source, a process believed to involve a Cu(III)Cl species. rsc.org

In the context of C-N bond formation, copper-catalyzed systems are used for the sulfonamidation of various C-H bonds, including allylic, benzylic, and those adjacent to oxygen atoms. beilstein-journals.org The development of photoinduced copper-catalyzed C-N coupling reactions has further expanded the scope to include sterically hindered alkyl electrophiles and amines. caltech.edu

Asymmetric aziridination of olefins is a well-established transformation using copper catalysts. mdpi.comjchemlett.com Typically, a nitrene precursor such as phenyl(tosylimino)iodinane (PhI=NTs) is used in conjunction with a chiral copper complex. For example, cinnamates can be asymmetrically aziridinated using PhI=NTs and a copper catalyst with chiral salen or binaphthyldiimine ligands, achieving high yields and enantioselectivities. mdpi.com

Table 2: Copper-Catalyzed Asymmetric Aziridination of Cinnamates This table shows representative results for the copper-catalyzed aziridination of cinnamates using PhI=NTs as the nitrene source.

Chiral Ligand Substrate Yield (%) Enantiomeric Excess (ee, %) Citation
Salen Type Cinnamate 60-90 61-93 mdpi.com
Binaphthyldiimine Cinnamate 47-92 11-97 mdpi.com

Rhodium-Catalyzed Transformations

Rhodium catalysts are powerful tools for C-H activation and functionalization, including C-N bond formation. numberanalytics.com Cationic rhodium(III) complexes can catalyze the direct amination of arene C-H bonds using sulfonyl azides, such as p-dodecylbenzenesulfonyl azide (B81097), as the nitrogen source. orgsyn.org This method allows for the selective amination of arenes containing a chelation-assisting group under relatively mild conditions and with broad functional group tolerance. orgsyn.org Mechanistic studies point to a process involving C-H bond activation followed by insertion of the azide into the resulting rhodacycle intermediate. orgsyn.org

Furthermore, planar chiral rhodium(III) indenyl catalysts have been successfully applied to the enantioselective aziridination of unactivated terminal alkenes. nih.gov This transformation is notable for its excellent chemoselectivity, favoring unactivated olefins over activated ones, and providing access to a wide array of valuable chiral aziridines. nih.gov Computational studies suggest a stepwise mechanism where the migratory insertion of the alkene into the rhodium-nitrene bond is the rate- and enantio-determining step. nih.gov

Iron-Catalyzed Transformations

The use of inexpensive, non-toxic, and environmentally benign iron catalysts is a growing area of interest. nih.govresearchgate.net In the context of azanide-mediated reactions, iron complexes have been developed for stereospecific aziridination. nih.gov A D2-symmetric tetra-N-heterocyclic carbene (NHC) iron(II) complex has been shown to catalyze the aziridination between aryl azides and aliphatic alkenes. nih.gov Although the enantioselectivities were low in initial studies, DFT calculations indicated a significant energy difference between the transition states leading to the R and S enantiomers, suggesting that optimization could lead to a highly enantioselective process. nih.gov This research opens the door for the development of practical iron-based catalysts for asymmetric aziridination. nih.gov

Organocatalysis in Azanide-Mediated Transformations

Organocatalysis, which avoids the use of metals, has emerged as a powerful strategy in asymmetric synthesis. beilstein-journals.orgunits.it In azanide-mediated transformations, organocatalysts can activate both the nitrogen source and the substrate to facilitate enantioselective C-N bond formation.

A key example is the organocatalytic asymmetric aziridination of α,β-unsaturated carbonyl compounds. mdpi.com Chiral aminocatalysts, such as diphenylprolinol silyl (B83357) ethers, have been used to catalyze the reaction between enones or α,β-unsaturated aldehydes and N-tosyloxycarbamates (e.g., TsONHBoc). mdpi.com This approach provides access to chiral aziridinyl ketones and aldehydes with good yields and high enantioselectivities. The catalyst activates the unsaturated substrate by forming a chiral iminium ion, which then reacts with the electrophilic nitrogen source. mdpi.com The development of recyclable organocatalysts further enhances the sustainability of these processes. beilstein-journals.orgnih.gov

Table 3: Organocatalytic Asymmetric Aziridination This table illustrates the use of organocatalysts in the aziridination of α,β-unsaturated compounds.

Substrate Type Nitrogen Source Organocatalyst Product Type Citation
Enones TsONHCbz Chiral Amine Salt trans-Aziridinyl ketones mdpi.com
α,β-Unsaturated Aldehydes TsONHBoc Diphenylprolinol triethylsilyl ether N-Boc-cis-Aziridinyl aldehydes mdpi.com

Advanced Synthetic Applications and Method Development

Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with defined three-dimensional arrangements. Chloro(p-tolylsulfonyl)azanide has been effectively employed in several stereoselective transformations, most notably in aziridination reactions.

The aziridination of cyclic allylic alcohols using Chloramine-T (TsNClNa) has been explored to produce hydroxy aziridines. rsc.orgbath.ac.uk The stereoselectivity of this reaction is highly dependent on the structure of both the allylic alcohol and the chloramine salt used. rsc.orgbath.ac.uk Generally, these reactions yield a mixture of cis- and trans-hydroxy aziridines, with the cis diastereomer being the major product. rsc.orgbath.ac.uk For instance, in the aziridination of 1,3-disubstituted allylic alcohols, complete cis-diastereoselectivity was observed. rsc.orgbath.ac.uk It has also been noted that using a bulkier chloramine salt, such as t-BuSO₂NClNa (BusNClNa), leads to higher cis-stereoselectivity compared to TsNClNa. rsc.orgbath.ac.uk

This diastereoselectivity is crucial for controlling the relative configuration of newly formed stereocenters. While significant efforts in asymmetric catalysis have focused on creating enantiomerically pure compounds from achiral starting materials, catalyst-controlled diastereoselective synthesis, where the catalyst dictates the outcome regardless of the substrate's existing chirality, is a powerful strategy for building complex molecules. uwindsor.canih.gov

Another area where Chloramine-T contributes to stereoselective synthesis is in the asymmetric construction of acyclic α,α-disubstituted α-chlorinated ketimines. organic-chemistry.org This is achieved with a high degree of stereoselectivity using geometry-defined persubstituted enesulfinamides with Chloramine-T as the chlorine source. organic-chemistry.org

Table 1: Diastereoselectivity in the Aziridination of Cyclic Allylic Alcohols with Chloramine Salts rsc.orgbath.ac.uk
Allylic Alcohol SubstrateChloramine SaltProduct Ratio (cis:trans)Major Diastereomer
Cyclohex-2-en-1-olTsNClNaMixturecis-hydroxy aziridine (B145994)
Cyclohex-2-en-1-olBusNClNaHigher cis-selectivity than TsNClNacis-hydroxy aziridine
1,3-Disubstituted Allylic AlcoholTsNClNa/BusNClNaComplete cis-selectivitycis-hydroxy aziridine

Regioselective Reactions

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a critical challenge in synthesis. This compound has been utilized in reactions that proceed with high regioselectivity.

A notable example is the regio- and diastereoselective synthesis of vicinal chloramines from electron-deficient olefins. organic-chemistry.org This reaction, promoted by Brønsted acids in water, utilizes Chloramine-T to install both a chlorine atom and a tosylamino group across a double bond in a controlled manner. organic-chemistry.org The protocol is effective for various α,β-unsaturated ketones, cinnamates, and cinnamides. organic-chemistry.org

Furthermore, this compound is a key component in site-selective C-H bond functionalization. While free-radical chlorination of alkanes is often unselective, methodologies using N-chloroamides have been developed for the site-selective chlorination of aliphatic C–H bonds. nih.gov For instance, the chlorination of 5α-cholestane, a molecule with 48 unactivated C-H bonds, using an N-chloroamide reagent showed a preference for the C3 position. nih.gov Similarly, the reaction with rimantadine resulted in complete site-selectivity for the less-hindered tertiary C-H site. nih.gov These methods demonstrate the ability to target specific positions within a complex molecule, a crucial requirement for efficient synthesis. nih.gov

Table 2: Examples of Regioselective Reactions Involving Chloramine-T
SubstrateReaction TypeOutcomeReference
α,β-Unsaturated KetonesAminochlorinationRegio- and diastereoselective formation of vicinal chloramines organic-chemistry.org
Rimantadine DerivativeAliphatic C-H ChlorinationComplete regioselectivity for the less-hindered tertiary C-H bond nih.gov
5α-CholestaneAliphatic C-H ChlorinationPreferential chlorination at the C3 position nih.gov

Cyclization Reactions for Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a widely used reagent for constructing a variety of heterocyclic rings through cyclization reactions. wikipedia.orgresearchgate.net

Aziridines: Aziridines are valuable three-membered nitrogen-containing heterocycles. This compound serves as an effective nitrogen source for the aziridination of olefins. acs.orgrsc.org This transformation can be catalyzed by various systems, including pyridinium hydrobromide perbromide (Py·HBr₃), heteropoly acids, and water-soluble manganese-porphyrin complexes. acs.orgrsc.orgdoaj.orgresearchgate.net The reaction with Py·HBr₃ as a catalyst proceeds in good yields with both electron-deficient and electron-rich olefins. acs.org Manganese-catalyzed aziridination has been successfully performed in aqueous media, offering an environmentally benign approach with yields up to 93%. doaj.orgresearchgate.net

Isoxazoles and Isoxazolines: this compound has been uniquely employed as a moderate base to catalyze the 1,3-dipolar cycloaddition of nitrile oxides (generated from α-nitroketones) with alkenes and alkynes. nih.govresearchgate.net This method provides an efficient and attractive route to various substituted isoxazolines and isoxazoles, which are known to exhibit a range of biological activities. nih.govresearchgate.net The reaction is notable for being the first reported use of Chloramine-T in this type of cycloaddition. nih.gov Additionally, it has been used for the oxidative cyclization of diaroylhydrazones to produce 3,5-bis(substituted) isoxazoles. nanobioletters.com

Oxadiazoles and Pyrazoles: The versatility of this compound extends to the synthesis of other important five-membered heterocycles like oxadiazoles and pyrazoles, where it acts as a cyclizing agent. wikipedia.org While specific mechanisms can vary, its role often involves facilitating the key bond-forming steps required to construct the heterocyclic core. For pyrazoles, synthesis typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or 1,3-dipolar cycloadditions. nih.govnih.govrsc.org Similarly, 1,2,4-oxadiazoles are often formed via 1,3-dipolar cycloaddition of nitrile oxides, while 1,3,4-oxadiazoles are commonly synthesized by the cyclization of diacylhydrazines. rjptonline.orgmdpi.comrsc.org

Table 3: Heterocycles Synthesized Using this compound
HeterocycleSynthetic MethodRole of this compoundReference
AziridinesAziridination of OlefinsNitrogen source acs.orgrsc.orgdoaj.orgresearchgate.net
Isoxazoles/Isoxazolines1,3-Dipolar CycloadditionBase catalyst nih.govresearchgate.net
IsoxazolesOxidative CyclizationOxidant/Cyclizing agent nanobioletters.com
OxadiazolesCyclization ReactionsCyclizing agent wikipedia.org
PyrazolesCyclization ReactionsCyclizing agent wikipedia.org

Functionalization of Complex Organic Scaffolds

The ability to modify complex organic molecules, such as natural products or drug candidates, in the later stages of a synthesis is highly desirable. acs.org This "late-stage functionalization" allows for the rapid generation of analogues to explore structure-activity relationships without re-synthesizing the core structure. acs.org this compound and related N-chloro compounds are valuable tools for this purpose, particularly for C-H functionalization.

The structural modification of natural products is a proven strategy for discovering novel drugs with improved properties like stability, solubility, or potency. nih.govmdpi.com The site-selective C-H chlorination reactions enabled by N-chloroamides are well-suited for this task. nih.gov As demonstrated with substrates like 5α-cholestane and rimantadine, these methods can selectively introduce a chlorine atom into a complex scaffold. nih.gov This newly installed functional group can then serve as a handle for further diversification.

This approach was highlighted in a synthesis of chlorolissoclimide, a cytotoxic natural product, which featured a gram-scale radical C-H chlorination of sclareolide as a key step. nih.gov The ability of this chlorination method to tolerate substrate unsaturation is a significant advantage, as double bonds are common in complex molecules and often interfere with other C-H functionalization chemistries. nih.gov By enabling the selective modification of otherwise inert C-H bonds, this compound-based reagents provide a powerful platform for the late-stage diversification of intricate organic scaffolds. nih.govacs.org

Future Research Directions

Development of Novel Chloro(p-tolylsulfonyl)azanide Precursors and Analogues

The advancement of synthetic methodologies involving this compound is intrinsically linked to the availability and diversity of its precursors and related analogues. Future work in this domain will likely concentrate on designing and synthesizing new molecules that offer enhanced reactivity, selectivity, or new functional group tolerance.

One promising avenue is the development of multifunctional building blocks that incorporate the tosylhydrazone moiety alongside other reactive sites. For instance, the synthesis of chloroacetyl boronate N-tosylhydrazone (CABT) has been reported as a versatile reagent capable of undergoing a variety of transformations. researchgate.netrsc.orgrsc.org This reagent was designed with three key functional points: a chlorine atom for nucleophilic substitution, an N-tosylhydrazone group for transition-metal-catalyzed coupling reactions, and a boronate group for further functionalization, such as in Suzuki-Miyaura coupling. rsc.orgrsc.org The development of similar multi-functional precursors derived from this compound could significantly accelerate diversity-oriented synthesis, providing rapid access to complex molecular scaffolds for applications in medicinal chemistry. researchgate.netrsc.orgrsc.org

Furthermore, research into analogues will likely explore modifications to the p-tolyl group. Altering the electronic and steric properties of the aryl ring can fine-tune the reactivity of the N-Cl bond and the stability of the resulting nitrogen-centered radical. This could lead to the development of reagents with tailored properties for specific synthetic challenges. The synthesis of N-substituted derivatives continues to be a subject of interest, aiming to create compounds with improved stability or specific reactivity patterns. thegoodscentscompany.com

Exploration of New Catalytic Systems for Azanide-Mediated Reactions

The generation of reactive nitrogen species from this compound and its analogues is often mediated by a catalyst. A significant area of future research involves the discovery and optimization of new catalytic systems to control the reactivity and selectivity of these transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals from N-chlorosulfonamides under mild conditions. nih.gov While iridium-based photocatalysts have been effective, their high cost is a drawback. researchgate.net Consequently, a major research thrust is the development of more sustainable and economical catalytic systems. This includes exploring catalysts based on earth-abundant metals like copper and iron, or even metal-free systems. dokumen.pub For example, ruthenium-based catalysts have been investigated for ring-closure reactions of prochiral α-chloro-N-tosyl amides. acs.org

Beyond photoredox catalysis, the development of palladium-based catalytic systems for reactions such as the Sonogashira reaction continues to be a focus, aiming for high-turnover catalysts that can activate a wide range of substrates. nih.gov The exploration of bimetallic catalysts, which may offer unique reactivity through synergistic effects, also presents a promising frontier. google.com The goal is to create highly efficient and selective catalytic systems that minimize waste and expand the applicability of azanide-mediated reactions to more complex and demanding substrates. nih.gov

Expansion of Reaction Scope and Substrate Diversity

A primary objective in the field is to broaden the range of chemical reactions and the types of molecules that can be synthesized using this compound. This involves applying the reagent to new synthetic challenges and demonstrating its utility with a wider variety of functional groups and molecular scaffolds.

Recent research has shown that N-tosylamides can act as directing groups for C-H functionalization, enabling reactions like halogenation, alkoxylation, and arylation at specific positions on an aromatic ring. mdpi.com Future work will likely expand upon this, targeting more complex substrates and developing asymmetric versions of these reactions. mdpi.com The synthesis of heterocyclic compounds, such as isoindolinones and phenanthridinones, through cyclization reactions of functionalized N-tosylamides is another area ripe for expansion. mdpi.com

The development of versatile building blocks like chloroacetyl boronate N-tosylhydrazone (CABT) is key to expanding substrate diversity. rsc.orgrsc.org Such reagents allow for sequential, multi-directional transformations, enabling the synthesis of diverse molecular skeletons from a single starting material. rsc.orgrsc.org Future efforts will likely focus on creating new building blocks and demonstrating their application in the synthesis of natural products, pharmaceuticals, and materials with novel properties. The use of N-chlorosulfonamides as both the nitrogen and chlorine source in the chloramination of olefins is an example of expanding reaction scope, and further exploration of such dual-role reactivity is expected. researchgate.net

Deeper Mechanistic Understanding via Advanced Computational and Experimental Techniques

A fundamental understanding of reaction mechanisms is crucial for the rational design of new reagents, catalysts, and synthetic methods. Future research will increasingly rely on a synergistic combination of advanced experimental and computational techniques to elucidate the intricate pathways of reactions involving this compound.

The generation of nitrogen-centered radicals is a key step in many reactions involving N-chlorosulfonamides. nih.gov Experimental techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy can be used to directly observe these fleeting intermediates. researchgate.net Kinetic studies, including kinetic isotope effect experiments, provide valuable data on rate-determining steps. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. researchgate.netwhiterose.ac.uk DFT calculations can be used to model reaction energy profiles, characterize transition states, and predict reaction outcomes and selectivities. whiterose.ac.ukrsc.org For example, computational studies have been used to investigate the benzyl-Claisen rearrangement and to clarify the mechanism of cycloaddition reactions. researchgate.netuq.edu.au By combining experimental observations with high-level computational analysis, researchers can gain unprecedented insight into the factors controlling reactivity and selectivity, paving the way for the development of more efficient and predictable synthetic transformations. rsc.orguq.edu.au

Q & A

Q. What spectroscopic and analytical methods are most effective for confirming the purity and structure of Chloro(p-tolylsulfonyl)azanide?

  • Methodological Answer : A multi-technique approach is recommended:
  • FT-IR : Identify sulfonyl (S=O asymmetric stretch at ~1350–1150 cm⁻¹) and N-Cl bonds (~650 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm) and a methyl group (δ ~2.4 ppm); ¹³C NMR confirms the tolyl framework .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, S, Cl, and Na (±0.3% of theoretical values) .
  • X-ray Crystallography : Resolves hydration states (e.g., trihydrate vs. anhydrous) and crystallographic packing .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C. Avoid prolonged exposure to humidity, as hydration states (e.g., trihydrate) can alter reactivity. Pre-experiment purity checks via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, aqueous acetonitrile mobile phase) are advised .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with reducing agents (e.g., Na₂S₂O₃) or acids, which trigger decomposition into toxic gases (e.g., Cl₂). Spills should be neutralized with 10% sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does solvent polarity influence the electrophilic reactivity of this compound in organic syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance its chlorination efficiency by stabilizing the transition state in SN2 mechanisms. In protic solvents (e.g., water, ethanol), competing hydrolysis generates p-toluenesulfonamide, reducing yield. Solvent dielectric constants should be optimized via kinetic studies (e.g., monitoring reaction rates in acetonitrile vs. THF) .

Q. What mechanistic evidence supports the role of this compound in transition-metal-catalyzed oxidation reactions?

  • Methodological Answer : Spectroscopic studies (UV-Vis, EPR) reveal ligand-to-metal charge transfer (LMCT) interactions in Cu(II) complexes, where the azanide group acts as a redox-active ligand. Computational modeling (TD-DFT) predicts LMCT transitions at ~520 nm, corroborating experimental observations. Reaction quenching with TEMPO confirms radical intermediates in catalytic cycles .

Q. How can researchers resolve contradictions in reported acute toxicity values for this compound?

  • Methodological Answer : Conduct OECD Guideline 423-compliant studies in multiple species (e.g., rats, zebrafish) with strict control over hydration state (trihydrate vs. anhydrous). Cross-validate with in vitro assays (e.g., HepG2 cell viability) to correlate LD₅₀ values. Meta-analyses must adjust for purity (≥95% by HPLC) and administration routes (oral vs. inhalation) .

Q. What strategies mitigate decomposition of this compound during long-term catalytic applications?

  • Methodological Answer : Stabilize the compound by:
  • Microencapsulation : Embed in silica matrices to limit moisture exposure.
  • Co-solvent Systems : Use anhydrous DMF with molecular sieves to suppress hydrolysis.
  • Real-Time Monitoring : Employ Raman spectroscopy to detect early degradation (loss of N-Cl IR signal) .

Q. How do hydration states of this compound affect its crystallographic and reactivity profiles?

  • Methodological Answer : The trihydrate form (C₇H₇ClNNaO₂S·3H₂O) exhibits lower thermal stability (TGA shows mass loss at 60–100°C) compared to the anhydrous form. Single-crystal XRD reveals hydrogen-bonding networks in the trihydrate that reduce electrophilicity. Reactivity studies in anhydrous acetonitrile show 20% faster chlorination kinetics versus hydrated forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.